![molecular formula C13H15FN2O7 B1505322 1-[4-Acetyl-3-fluoro-4-hydroxy-5-(1-hydroxy-2-oxopropyl)-2-oxolanyl]pyrimidine-2,4-dione CAS No. 10212-13-2](/img/no-structure.png)

1-[4-Acetyl-3-fluoro-4-hydroxy-5-(1-hydroxy-2-oxopropyl)-2-oxolanyl]pyrimidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

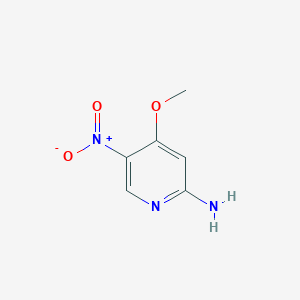

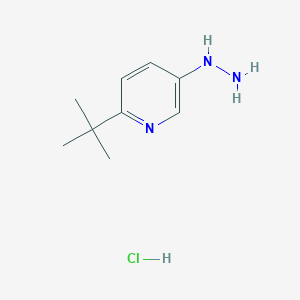

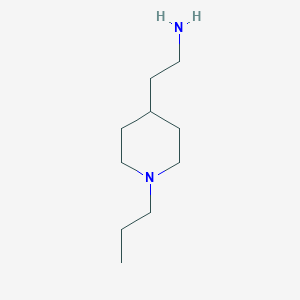

1-[4-Acetyl-3-fluoro-4-hydroxy-5-(1-hydroxy-2-oxopropyl)-2-oxolanyl]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C13H15FN2O7 and its molecular weight is 330.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-[4-Acetyl-3-fluoro-4-hydroxy-5-(1-hydroxy-2-oxopropyl)-2-oxolanyl]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-Acetyl-3-fluoro-4-hydroxy-5-(1-hydroxy-2-oxopropyl)-2-oxolanyl]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antitumor Activity

Studies on acyclonucleoside derivatives of 5-fluorouracil reveal their synthesis and evaluation for antitumor activity, highlighting the ongoing search for compounds with improved safety and efficacy against cancer. For example, a compound synthesized showed promising results against L1210 mouse leukemia cells and increased survival in leukemic mice without host toxicity, indicating its potential as an antitumor agent (Rosowsky et al., 1981).

Antibacterial Activity

The synthesis of 5-fluoro- and 5-methyl-1,3-oxazine-2,6(3H)-dione compounds and their inhibitory activity against bacteria such as S. faecium and E. coli suggest the role of such compounds in developing new antibacterial agents. The modification of 5-fluorouracil to enhance biological effectiveness underscores the chemical versatility and applicability of these compounds in addressing bacterial resistance (Bobek et al., 1979).

Herbicidal Activity

Pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids were synthesized and evaluated as protoporphyrinogen oxidase inhibitors with herbicidal activity. These compounds showed promising herbicidal activities and selective toxicity towards weeds, suggesting their utility in agricultural applications. The design and synthesis of such hybrids aim to create more effective and selective herbicides to improve crop protection strategies (Wang et al., 2017).

Ribonucleotide Reductase Inhibition

Acyclonucleoside hydroxamic acids were explored as inhibitors of ribonucleotide reductase, a target for antitumor agents. These compounds represent a strategy to inhibit cancer cell proliferation by targeting the enzyme critical for DNA synthesis, showcasing the intersection of medicinal chemistry and cancer therapy research (Farr et al., 1989).

DNA Interaction

The electrochemical investigation on the interaction of benzene sulfonyl 5-fluorouracil derivatives with double-stranded and G-quadruplex DNA highlighted the potential of these compounds in influencing DNA structure and function. Understanding these interactions can lead to the development of novel anticancer strategies by targeting DNA or RNA structures critical for cancer cell survival (Hu et al., 2012).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-acetyl-3-fluoro-4-hydroxy-5-(1-hydroxy-2-oxopropyl)-2-oxolane with pyrimidine-2,4-dione in the presence of a suitable catalyst.", "Starting Materials": [ "4-acetyl-3-fluoro-4-hydroxy-5-(1-hydroxy-2-oxopropyl)-2-oxolane", "pyrimidine-2,4-dione", "catalyst" ], "Reaction": [ "The starting materials are mixed together in the presence of a suitable catalyst.", "The mixture is heated and stirred for a specific period of time.", "The reaction mixture is then cooled and filtered to remove any impurities.", "The resulting product is purified using column chromatography or recrystallization.", "The final product is obtained as a white solid." ] } | |

Numéro CAS |

10212-13-2 |

Nom du produit |

1-[4-Acetyl-3-fluoro-4-hydroxy-5-(1-hydroxy-2-oxopropyl)-2-oxolanyl]pyrimidine-2,4-dione |

Formule moléculaire |

C13H15FN2O7 |

Poids moléculaire |

330.27 g/mol |

Nom IUPAC |

1-[4-acetyl-3-fluoro-4-hydroxy-5-(1-hydroxy-2-oxopropyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C13H15FN2O7/c1-5(17)8(20)10-13(22,6(2)18)9(14)11(23-10)16-4-3-7(19)15-12(16)21/h3-4,8-11,20,22H,1-2H3,(H,15,19,21) |

Clé InChI |

ZCLGRIWTXYMHLM-UHFFFAOYSA-N |

SMILES |

CC(=O)C(C1C(C(C(O1)N2C=CC(=O)NC2=O)F)(C(=O)C)O)O |

SMILES canonique |

CC(=O)C(C1C(C(C(O1)N2C=CC(=O)NC2=O)F)(C(=O)C)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B1505246.png)

![Sodium 1-[(3-{[2-(4-azido-2,3,5,6-tetrafluorobenzamido)ethyl]disulfanyl}propanoyl)oxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B1505261.png)